2-(4-Chlorophenyl)quinazolin-4-ol

Übersicht

Beschreibung

CQ is a potent inhibitor of alpha-glucosidase

Biologische Aktivität

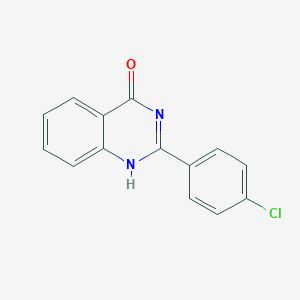

2-(4-Chlorophenyl)quinazolin-4-ol is a derivative of the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of a chlorine atom at the para position of the phenyl group significantly influences its biological activity. This compound has garnered attention for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula : C15H12ClN3O

- Molecular Weight : Approximately 256.69 g/mol

- Structure : The compound features a quinazoline core with a para-chloro substitution on the phenyl ring, which enhances its reactivity and biological properties.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains and fungi, suggesting potential use as antimicrobial agents.

Antitumor Activity

The compound has been investigated for its antitumor properties. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This inhibition can lead to reduced tumor growth and metastasis. Specific derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor activity .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Inhibition of EGFR autophosphorylation.

- Interaction with various cellular pathways leading to apoptosis in cancer cells.

- Induction of oxidative stress in microbial cells, leading to growth inhibition .

Study on Cyanobacteria

A study evaluated the effects of 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)quinazoline on Microcystis aeruginosa, a unicellular cyanobacterium. The compound inhibited growth with an EC50 value of 1.93 mg/L over 96 hours. The study highlighted that oxidative stress was a significant factor in the toxicity observed at higher concentrations .

Anticancer Research

In a recent investigation, a series of quinazoline derivatives were synthesized and tested for their ability to inhibit both EGFR and VEGFR-2 kinases. Compounds similar to this compound showed promising results in reducing cell proliferation across various cancer cell lines, including colon and breast cancer .

Data Table: Biological Activities of Quinazoline Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Para-chloro substitution | Antimicrobial, anticancer |

| 2-(2-Chlorophenyl)quinazolin-4-ol | Ortho-chloro substitution | Antimicrobial, anti-inflammatory |

| 2-(3-Chlorophenyl)quinazolin-4-ol | Meta-chloro substitution | Less studied; potential anti-tumor |

| Quinazolinone Derivatives | Varying substituents | Diverse pharmacological profiles |

Future Directions

The ongoing research into quinazoline derivatives suggests that further exploration into their biological activities could lead to the development of novel therapeutic agents. Specifically:

- Combination Therapies : Investigating the potential for dual-targeting compounds that can inhibit multiple pathways involved in tumor growth.

- Environmental Impact Studies : Understanding how these compounds affect non-target organisms will be crucial for their safe application in therapeutic contexts .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives, including 2-(4-Chlorophenyl)quinazolin-4-ol, exhibit potent antimicrobial properties.

- Synthesis and Evaluation : Various derivatives have been synthesized to enhance their antibacterial and antifungal activities. For instance, compounds with specific substitutions on the phenyl ring have shown improved effectiveness against gram-positive and gram-negative bacteria .

-

Case Studies :

- A study by Desai et al. highlighted that certain derivatives of quinazolinone exhibited significant antibacterial effects, particularly against pathogenic strains .

- Another research indicated that the introduction of hydroxyl groups at specific positions on the phenyl ring significantly enhanced antimicrobial activity against both bacterial and fungal species .

Anticancer Properties

The anticancer potential of this compound has been extensively investigated, particularly as an inhibitor of various kinases involved in cancer progression.

- Mechanism of Action : Compounds in this class have been identified as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical targets in cancer therapy .

-

Case Studies :

- A recent study demonstrated that certain derivatives displayed dual inhibitory activity against EGFR and VEGFR-2 kinases, showcasing promising results in inhibiting tumor growth across multiple cancer cell lines .

- Another investigation found that quinazoline derivatives could induce apoptosis in cancer cells, emphasizing their potential as effective anticancer agents .

Anti-inflammatory Applications

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects.

- Inhibition of Cyclooxygenase Enzymes : Research has shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways .

- Case Studies :

Data Summary Table

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHUKZJZNGHOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341963 | |

| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7455-77-8 | |

| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.